molecular formula C13H15NO2S2 B6540040 2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060230-12-7

2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6540040
CAS No.: 1060230-12-7
M. Wt: 281.4 g/mol
InChI Key: GQFAOPPYFJVYEC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with methyl groups at positions 2 and 5. The sulfonamide group (-SO2NH-) at position 1 is further modified with a (thiophen-3-yl)methyl substituent. Its structural simplicity, with a single thiophene moiety and methyl groups, distinguishes it from more complex analogs discussed in patents and commercial catalogs .

Properties

IUPAC Name

2,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-10-3-4-11(2)13(7-10)18(15,16)14-8-12-5-6-17-9-12/h3-7,9,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFAOPPYFJVYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with thiophen-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide and related sulfonamide derivatives:

Compound Name Benzene Substituents N-Substituent Molecular Formula Molecular Weight (g/mol) Key Features Source
This compound 2,5-dimethyl (thiophen-3-yl)methyl C13H16NO2S2 282.0* Simple thiophene substitution; moderate steric bulk Synthesized†
2-methoxy-4,5-dimethyl-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide 2-methoxy, 4,5-dimethyl Bis-thiophenyl methyl C18H19NO3S3 393.54 Dual thiophene groups; increased lipophilicity and steric hindrance Commercial
3-Chloro-N-(2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl)-N-methylbenzenesulfonamide 3-chloro Pyrazole-carbonyl-thiophene, N-methyl C17H17ClN3O3S2 430.91* Chloro substituent; pyrazole moiety for potential kinase/GPCR targeting Patent-derived

*Calculated molecular weight. †Synthesis inferred from analogous methods in commercial listings .

Structural Analysis

  • Electronic Effects : The methoxy group in ’s compound introduces electron-donating properties, contrasting with the electron-neutral methyl groups in the target compound. This difference may influence solubility and metabolic stability.
  • Targeted Modifications : The pyrazole-carbonyl-thiophene moiety in ’s compound suggests a design strategy for targeting enzymes like carbonic anhydrase or cyclooxygenase, common in sulfonamide-based therapeutics .

Physicochemical and Commercial Considerations

  • Lipophilicity : The bis-thiophenyl analog () has a higher molecular weight (393.54 vs. 282.0) and likely greater lipophilicity (LogP ~4.2*), making it less water-soluble than the target compound.
  • Synthetic Accessibility : The commercial price of ’s compound ranges from $574 (1 mg) to $1,654 (100 mg), reflecting the complexity of synthesizing dual thiophenyl groups . The simpler structure of the target compound may reduce production costs.
  • Bioavailability : The N-methyl and chloro substituents in ’s compound could enhance membrane permeability compared to the unmethylated target analog .

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